15-Hydroxyestrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

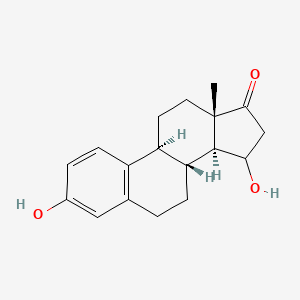

15-Hydroxyestrone, also known as this compound, is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Risk Assessment

15-Hydroxyestrone is implicated in the metabolism of estrogens, which are known to influence the development of hormone-dependent cancers, particularly breast and endometrial cancers. Several studies have investigated the relationship between estrogen metabolites, including this compound, and cancer risk:

- Breast Cancer : Research indicates that the ratio of different estrogen metabolites can be associated with breast cancer risk. Specifically, studies have shown that higher levels of 2-hydroxyestrone relative to 16α-hydroxyestrone may be protective against breast cancer, while elevated levels of this compound could indicate increased risk due to its association with the more harmful metabolic pathways .

- Endometrial Cancer : A nested case-control study found that higher levels of both 2-hydroxyestrone and 16α-hydroxyestrone were associated with increased risk for endometrial cancer. The study suggested that the balance between these metabolites might play a crucial role in cancer etiology .

Hormonal Therapies

The understanding of estrogen metabolism, including the role of this compound, has implications for hormonal therapies:

- Hormone Replacement Therapy (HRT) : The metabolite's levels can influence treatment decisions in postmenopausal women undergoing HRT. Monitoring estrogen metabolites may help tailor therapies to minimize cancer risks while providing symptomatic relief from menopause .

- Therapeutic Targeting : Some studies suggest that targeting specific pathways involving this compound could lead to novel therapeutic strategies for hormone-sensitive cancers. For instance, manipulating estrogen metabolism could enhance the efficacy of existing treatments or reduce side effects associated with hormone therapies .

Diagnostic Biomarker Potential

Given its association with various health conditions, including cancers and metabolic disorders, this compound is being explored as a potential biomarker:

- Monitoring Disease Progression : Elevated levels of this metabolite may serve as indicators for monitoring disease progression in patients with hormone-dependent cancers. Its measurement could provide insights into tumor dynamics and treatment responses .

- Epidemiological Studies : Large-scale epidemiological studies utilize measurements of this compound to understand its correlation with lifestyle factors and other risk variables associated with cancer development .

Data Table: Summary of Research Findings on this compound

Case Study 1: Breast Cancer Cohort Study

In a cohort study involving postmenopausal women, researchers assessed the relationship between serum levels of various estrogen metabolites, including this compound, and breast cancer incidence. They found that women with higher serum concentrations had a significantly increased risk compared to those with lower levels, highlighting the importance of monitoring these metabolites in clinical settings.

Case Study 2: Hormone Replacement Therapy Analysis

A study analyzing women undergoing HRT found that those with higher baseline levels of this compound experienced more adverse effects related to treatment. This led to recommendations for monitoring estrogen metabolite profiles before initiating therapy.

Eigenschaften

Molekularformel |

C18H22O3 |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15?,17-,18-/m1/s1 |

InChI-Schlüssel |

FDFNTZDUOBCJMD-FHNYZFISSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Synonyme |

15-hydroxyestrone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.